REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5](CBr)=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14](C(Cl)=O)=[CH:13][CH:12]=1.[CH2:20]([CH2:23][O:24]C)OC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Zn]>[Cl:10][C:11]1[CH:19]=[CH:18][CH:14]=[CH:13][C:12]=1[CH2:20][C:23]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:9][CH:8]=1)=[O:24] |^1:28,47|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
2.56 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
702 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=49/1 to 9/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CC(=O)C2=CC=C(C=C2)Cl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |